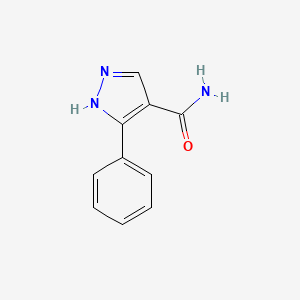

3-phényl-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

3-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Applications De Recherche Scientifique

3-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

Industry: Utilized in the development of agricultural chemicals, such as fungicides.

Mécanisme D'action

Target of Action

The primary target of 3-phenyl-1H-pyrazole-4-carboxamide is the Cyclin-dependent kinase 2 . This kinase plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division .

Mode of Action

3-Phenyl-1H-pyrazole-4-carboxamide interacts with its target, Cyclin-dependent kinase 2, by binding to its active site . This binding inhibits the kinase’s activity, leading to the disruption of the cell cycle and ultimately the inhibition of cell growth and division .

Biochemical Pathways

The inhibition of Cyclin-dependent kinase 2 affects the cell cycle, a critical biochemical pathway in all living cells . This disruption can lead to the arrest of the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs . The downstream effect of this is the inhibition of cell growth and division .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its target site .

Result of Action

The result of the action of 3-phenyl-1H-pyrazole-4-carboxamide is the inhibition of cell growth and division . By targeting and inhibiting Cyclin-dependent kinase 2, the compound disrupts the cell cycle, preventing cells from dividing and proliferating .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-phenyl-1H-pyrazole-4-carboxamide often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Analyse Des Réactions Chimiques

Types of Reactions

3-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-phenyl-1H-pyrazole-4-carboxamide include other pyrazole derivatives such as:

- 3-phenyl-1H-pyrazole-4-carboxaldehyde

- N-phenyl-1H-pyrazole-3-carboxamide

Uniqueness

What sets 3-phenyl-1H-pyrazole-4-carboxamide apart from similar compounds is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Propriétés

IUPAC Name |

5-phenyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCPLEOTIAIKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

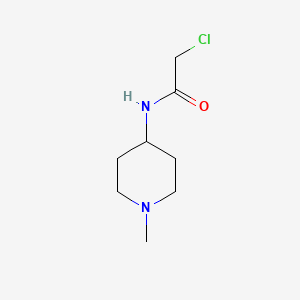

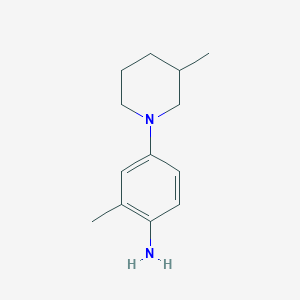

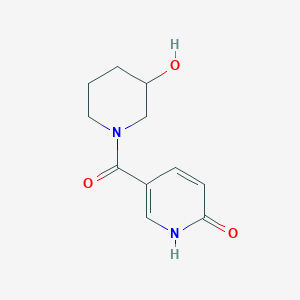

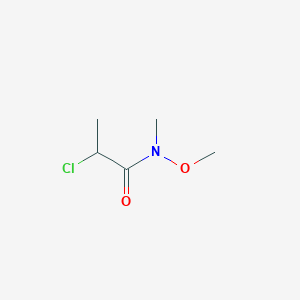

Feasible Synthetic Routes

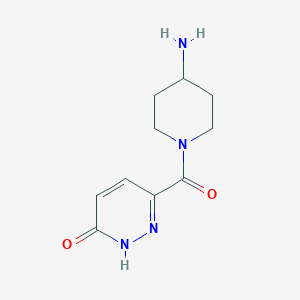

Q1: How do these compounds interact with the ryanodine receptor and what are the downstream effects?

A: While the exact mechanism is still under investigation, the research suggests that these compounds act as activators of the insect ryanodine receptor []. The ryanodine receptor is a calcium channel crucial for muscle function in insects. By activating this receptor, these compounds disrupt calcium signaling within the insect, leading to paralysis and ultimately death.

Q2: What is the significance of the structure-activity relationship (SAR) study conducted on these compounds?

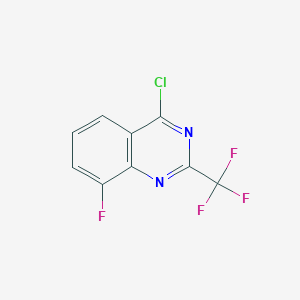

A: The SAR study is vital for understanding how different structural modifications within the diphenyl-1H-pyrazole scaffold influence insecticidal activity []. Researchers synthesized a series of derivatives with varying substituents, particularly focusing on the cyano group. By analyzing the insecticidal activity of each derivative, they could pinpoint specific structural features that enhance potency against the diamondback moth (Plutella xylostella). This information is essential for designing even more potent and selective insecticides in the future.

Q3: What computational methods were used to further analyze the interaction between these compounds and the ryanodine receptor?

A: The researchers employed molecular docking simulations to predict the binding mode of the synthesized compounds with the ryanodine receptor []. Specifically, compound N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g), which showed significant insecticidal activity, was docked into the receptor's predicted binding site. This in silico analysis provided valuable insights into the potential interactions between the compound and key amino acids within the receptor's active site, supporting the hypothesis that these compounds act as RyR activators.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

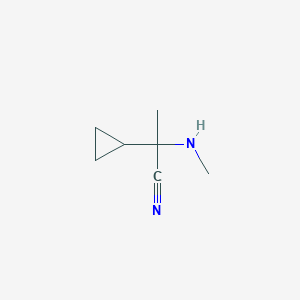

amine](/img/structure/B1486443.png)

![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)

![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)